molecular formula C24H25N5OS B2960250 N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 1207037-82-8

N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B2960250
CAS RN: 1207037-82-8
M. Wt: 431.56
InChI Key: SECZPRGTZGLUAJ-UHFFFAOYSA-N
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Description

“N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the retrieved sources .

Scientific Research Applications

Antimicrobial and Anticancer Applications

Antibacterial and Cytotoxic Activities : Compounds with structural features similar to the specified chemical have been synthesized and evaluated for their antibacterial and cytotoxic activities. For instance, analogs of benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, alongside non-cytotoxic concentrations against mammalian cell lines, hinting at the potential therapeutic applications of related structures (Palkar et al., 2017).

Anticancer Evaluation : Additionally, Schiff bases containing thiadiazole scaffolds and benzamide groups have been synthesized and evaluated for their anticancer activity, demonstrating promising results against various human cancer cell lines. This suggests the potential of similar structures in developing anticancer therapies (Tiwari et al., 2017).

Corrosion Inhibition

Corrosion Inhibition for Steel : Derivatives of benzothiazole have been studied for their corrosion inhibiting effects against steel in acidic environments. Such studies indicate the potential of related compounds in protecting industrial materials from corrosion, highlighting an important application in materials science (Hu et al., 2016).

Fluorescent Sensing

Luminescence Sensing : Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate structures have been developed for the fluorescent sensing of benzaldehyde derivatives. These findings indicate the utility of structurally related compounds in the design of sensitive and selective sensors for chemicals (Shi et al., 2015).

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved sources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved sources .

properties

IUPAC Name

N-benzyl-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-N,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5OS/c1-15-11-12-20(13-16(15)2)29-18(4)21(26-27-29)23-25-17(3)22(31-23)24(30)28(5)14-19-9-7-6-8-10-19/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECZPRGTZGLUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)N(C)CC4=CC=CC=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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